
(2R)-1-(Pyrrolidin-1-YL)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(Pyrrolidin-1-YL)propan-2-OL is a chiral compound with a pyrrolidine ring attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(Pyrrolidin-1-YL)propan-2-OL typically involves the reaction of pyrrolidine with an appropriate epoxide or halohydrin under basic conditions. One common method is the nucleophilic ring-opening of an epoxide by pyrrolidine, followed by reduction to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(Pyrrolidin-1-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
(2R)-1-(Pyrrolidin-1-YL)propan-2-OL has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-1-(Pyrrolidin-1-YL)propan-2-OL involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-(Pyrrolidin-1-YL)propan-2-OL: The enantiomer of (2R)-1-(Pyrrolidin-1-YL)propan-2-OL, with similar but distinct properties.
1-(Pyrrolidin-1-YL)ethanol: A related compound with a shorter carbon chain.
1-(Pyrrolidin-1-YL)butanol: A related compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a hydroxyl group. This combination of features makes it a valuable compound for various applications, particularly in asymmetric synthesis and chiral drug development.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(2R)-1-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H15NO/c1-7(9)6-8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Clé InChI |
BPYANEJZLUMJNA-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CN1CCCC1)O |
SMILES canonique |
CC(CN1CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15052195.png)
![1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B15052203.png)
![[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B15052213.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15052217.png)
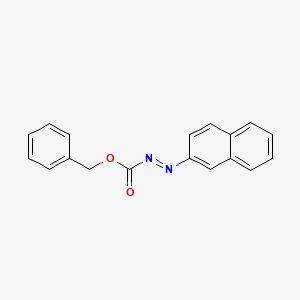
![5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B15052226.png)
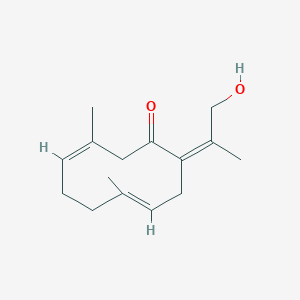
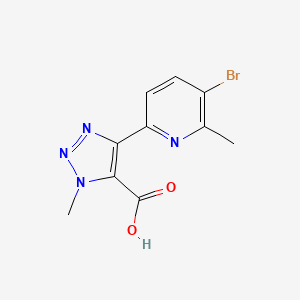
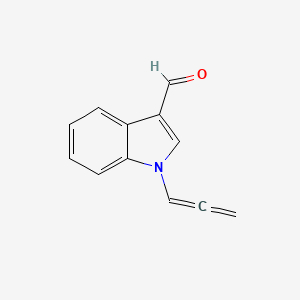

![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B15052252.png)
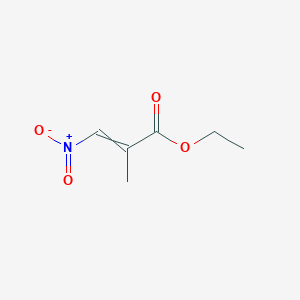

![[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium](/img/structure/B15052267.png)
